molecular formula C10H13B B1267529 2-(Bromomethyl)-1,3,5-trimethylbenzene CAS No. 4761-00-6

2-(Bromomethyl)-1,3,5-trimethylbenzene

Cat. No.: B1267529
CAS No.: 4761-00-6
M. Wt: 213.11 g/mol
InChI Key: HIQNEJUMZTWMLW-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-1,3,5-trimethylbenzene is an organic compound with the molecular formula C10H13Br It is a derivative of mesitylene, where one of the methyl groups is substituted by a bromomethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-1,3,5-trimethylbenzene typically involves the bromination of 1,3,5-trimethylbenzene (mesitylene). One common method is the radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction is usually carried out in a solvent like carbon tetrachloride or chloroform at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques like distillation and crystallization are common in industrial settings to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-1,3,5-trimethylbenzene undergoes several types of chemical reactions, including:

    Nucleophilic Substitution Reactions: The bromomethyl group can be replaced by various nucleophiles such as hydroxide, cyanide, or amines, leading to the formation of different substituted derivatives.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids depending on the oxidizing agent used.

    Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Products include 2-(hydroxymethyl)-1,3,5-trimethylbenzene, 2-(cyanomethyl)-1,3,5-trimethylbenzene, and various amine derivatives.

    Oxidation: Products include 2-(formyl)-1,3,5-trimethylbenzene and 2-(carboxyl)-1,3,5-trimethylbenzene.

    Reduction: The major product is 1,3,5-trimethylbenzene

Scientific Research Applications

2-(Bromomethyl)-1,3,5-trimethylbenzene has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Material Science: The compound is used in the preparation of polymers and advanced materials with specific properties.

    Medicinal Chemistry: It is explored for its potential use in the development of new drugs and therapeutic agents.

    Industrial Chemistry: The compound is used in the production of dyes, fragrances, and other specialty chemicals

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-1,3,5-trimethylbenzene primarily involves its reactivity as an electrophile due to the presence of the bromomethyl group. This makes it susceptible to nucleophilic attack, leading to various substitution reactions. The compound can also participate in radical reactions under appropriate conditions .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Bromomethyl)naphthalene
  • 2-(Bromomethyl)benzene
  • 1-(Bromomethyl)-3,5-dimethylbenzene

Comparison

Compared to similar compounds, 2-(Bromomethyl)-1,3,5-trimethylbenzene is unique due to the presence of three methyl groups on the benzene ring, which can influence its reactivity and steric properties. This makes it a valuable intermediate in organic synthesis, offering different reactivity patterns compared to its analogs .

Properties

IUPAC Name

2-(bromomethyl)-1,3,5-trimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13Br/c1-7-4-8(2)10(6-11)9(3)5-7/h4-5H,6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIQNEJUMZTWMLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)CBr)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90283507
Record name 2-(bromomethyl)-1,3,5-trimethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90283507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4761-00-6
Record name 4761-00-6
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Record name 2-(bromomethyl)-1,3,5-trimethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90283507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(bromomethyl)-1,3,5-trimethylbenzene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: The research paper highlights the synthesis of various imidazolinium salts using 2-(Bromomethyl)-1,3,5-trimethylbenzene. What is the significance of this compound in this specific chemical reaction?

A1: this compound serves as a crucial alkylating agent in the synthesis of mono-, bis-, and tris-imidazolinium salts. [] The bromine atom in the compound is susceptible to nucleophilic attack, allowing it to react with the nitrogen atom of the 1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyridine molecule. This quaternization reaction leads to the formation of the desired imidazolinium salts, which are then further investigated for their catalytic properties.

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